2-Hydroxy-5-mercaptobenzoic acid

Description

Overview of Mercaptobenzoic Acids within Organic Chemistry

Mercaptobenzoic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with both a carboxylic acid (-COOH) group and a thiol (-SH) group. The relative positions of these functional groups on the aromatic ring give rise to different isomers, such as 2-mercaptobenzoic acid (thiosalicylic acid), 3-mercaptobenzoic acid, and 4-mercaptobenzoic acid, each exhibiting distinct physical and chemical properties. nist.gov These compounds are recognized for the dual reactivity imparted by the acidic carboxyl group and the nucleophilic and redox-active thiol group. This duality allows them to participate in a wide array of chemical transformations and makes them valuable building blocks in organic synthesis and materials science. nist.govsigmaaldrich.com

Structural Features and Reactive Sites of 2-Hydroxy-5-mercaptobenzoic Acid

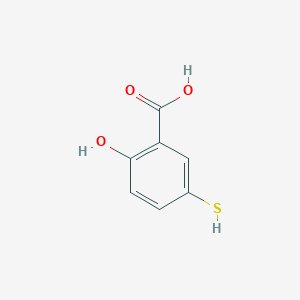

This compound, with the chemical formula C₇H₆O₃S, is a trifunctional molecule. Its structure consists of a benzene ring with a hydroxyl (-OH) group at position 2, a carboxyl (-COOH) group at position 1, and a mercapto (-SH) group at position 5.

The key reactive sites of the molecule are:

The Carboxylic Acid Group (-COOH): This group is acidic and can undergo typical reactions of carboxylic acids, such as deprotonation to form a carboxylate salt, and esterification.

The Hydroxyl Group (-OH): As a phenolic hydroxyl group, it is weakly acidic and can be deprotonated under basic conditions. It can also participate in etherification reactions.

The Thiol Group (-SH): The thiol group is nucleophilic and can be easily oxidized. It readily forms thiolates in the presence of a base and can be alkylated or acylated. The sulfur atom can also coordinate with metal ions, making the compound a potential ligand in coordination chemistry.

The interplay of these three functional groups on the same aromatic scaffold gives this compound a unique chemical profile, suggesting potential for complex chemical interactions and applications.

Historical Development of Research on Related Thiosalicylic Acid Derivatives

The study of thiosalicylic acid (2-mercaptobenzoic acid) and its derivatives has a notable history. researchgate.net Thiosalicylic acid itself can be prepared from anthranilic acid through diazotization, followed by reaction with sodium sulfide (B99878) and subsequent reduction with zinc. wikipedia.org One of the most well-known applications of thiosalicylic acid is in the synthesis of the antiseptic and vaccine preservative Thimerosal (Merthiolate), which was developed in the early 20th century. This historical application underscores the early recognition of the utility of thiosalicylic acid derivatives in biomedical contexts. Research into salicylates, the parent family of these compounds, dates back even further, with Italian scientists making significant contributions in the 19th century to the extraction and understanding of salicylic (B10762653) acid from natural sources like willow bark. drugbank.com Over the years, research has expanded to explore the synthesis and reactions of various substituted thiosalicylic acids, investigating how different functional groups influence their chemical behavior and potential applications. acs.org

Interdisciplinary Significance in Contemporary Chemical Sciences

In modern chemical sciences, functionalized benzoic acids, including mercapto- and hydroxy-substituted derivatives, have found a wide range of interdisciplinary applications. Mercaptobenzoic acids, for instance, are extensively used in the field of nanotechnology. Their thiol group provides a strong anchor for self-assembled monolayers (SAMs) on noble metal surfaces like gold and silver. sigmaaldrich.com This property is harnessed in the development of sensors, particularly for surface-enhanced Raman spectroscopy (SERS), where molecules like 4-mercaptobenzoic acid are used as reporter molecules for pH sensing within cells. nih.govscbt.com

The ability of these compounds to functionalize nanoparticles also opens up avenues in materials science for creating novel materials with tailored optical and electronic properties. nist.gov Furthermore, the presence of multiple reactive groups allows for their use as versatile linkers in the construction of metal-organic frameworks (MOFs) and coordination polymers. The fundamental properties of these molecules continue to be a subject of theoretical studies, for example, using density functional theory (DFT) to understand their adsorption on metal surfaces. sigmaaldrich.com

Data Tables

Physicochemical Properties of this compound and Related Compounds

| Property | Value | Compound |

| CAS Number | 103734-63-4 | This compound |

| Molecular Formula | C₇H₆O₃S | This compound |

| Molecular Weight | 170.19 g/mol | This compound |

| Melting Point | 162-165 °C (lit.) | 2-Mercaptobenzoic acid (Thiosalicylic acid) researchgate.net |

| Melting Point | 137-142 °C (lit.) | 5-Fluoro-2-mercaptobenzoic acid |

| Solubility | Slightly soluble in water, soluble in ethanol (B145695) and diethyl ether. researchgate.net | 2-Mercaptobenzoic acid (Thiosalicylic acid) |

Note: Due to the limited availability of specific experimental data for this compound in the searched literature, properties of closely related compounds are provided for comparison.

Structure

3D Structure

Properties

CAS No. |

58765-12-1 |

|---|---|

Molecular Formula |

C7H6O3S |

Molecular Weight |

170.19 g/mol |

IUPAC Name |

2-hydroxy-5-sulfanylbenzoic acid |

InChI |

InChI=1S/C7H6O3S/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,8,11H,(H,9,10) |

InChI Key |

QTCQXOXUIPNFNH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S)C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 2-Hydroxy-5-mercaptobenzoic Acid

The preparation of this compound relies on established organic chemistry reactions, which can be broadly categorized into functional group interconversions and ring functionalization techniques.

Functional group interconversion is a fundamental strategy in organic synthesis that involves the transformation of one functional group into another. fiveable.me In the context of synthesizing this compound, a plausible route involves the reduction of a sulfonyl chloride derivative. For instance, 5-(chlorosulfonyl)-2-hydroxybenzoic acid can be reduced to the corresponding thiol. This transformation can be achieved using various reducing agents.

Another potential interconversion strategy begins with an amino-substituted precursor. For example, 2-hydroxy-5-aminobenzoic acid can be converted to a diazonium salt, which can then be treated with a sulfur-containing nucleophile to introduce the mercapto group.

Ring functionalization involves the direct introduction of a functional group onto the aromatic ring. A common method for introducing a thiol group is through the reaction of a diazonium salt with a xanthate, followed by hydrolysis. This approach would start with the diazotization of an amino-substituted benzoic acid derivative.

The synthesis of this compound often involves a sequence of reactions. A representative multistep synthesis could start from salicylic (B10762653) acid. The first step would be sulfonation to introduce a sulfonic acid group at the 5-position. This is typically achieved by reacting salicylic acid with fuming sulfuric acid. The resulting 5-sulfosalicylic acid can then be converted to the corresponding sulfonyl chloride by treatment with a chlorinating agent like thionyl chloride or phosphorus pentachloride. Finally, reduction of the sulfonyl chloride to the thiol yields this compound.

An alternative pathway could involve the Kolbe-Schmitt reaction of p-aminophenol to produce 2-hydroxy-5-aminobenzoic acid. google.com This intermediate can then be subjected to diazotization followed by reaction with a sulfur-containing reagent to install the mercapto group.

Derivatization Reactions and Synthetic Elaboration

The presence of three distinct functional groups—carboxylic acid, hydroxyl, and thiol—allows for a wide range of derivatization reactions, enabling the synthesis of a diverse array of derivatives.

The carboxylic acid group is readily converted into other functional groups.

Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester. For example, reacting this compound with ethanol (B145695) would produce ethyl 2-hydroxy-5-mercaptobenzoate.

Amide Formation: The carboxylic acid can be activated, for instance, by conversion to an acyl chloride, and then reacted with an amine to form an amide. solubilityofthings.com Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) can also be used to facilitate this transformation directly. nih.gov

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). fiveable.me This would yield 2-hydroxy-5-mercaptobenzyl alcohol.

A summary of potential derivatization reactions at the carboxylic acid group is presented in Table 1.

| Starting Material | Reagent(s) | Product |

| This compound | Alcohol, Acid catalyst | 2-Hydroxy-5-mercaptobenzoate ester |

| This compound | Thionyl chloride, then Amine | 2-Hydroxy-5-mercaptobenzamide |

| This compound | Lithium aluminum hydride | 2-Hydroxy-5-mercaptobenzyl alcohol |

Table 1: Derivatization of the Carboxylic Acid Moiety

The phenolic hydroxyl group can also be modified through various reactions.

Alkylation: Treatment with an alkyl halide in the presence of a base will form an ether. For example, reaction with methyl iodide would yield 2-methoxy-5-mercaptobenzoic acid.

Acylation: The hydroxyl group can be acylated using an acyl chloride or an acid anhydride (B1165640) to form an ester. For instance, reaction with acetic anhydride would give 2-acetoxy-5-mercaptobenzoic acid.

Table 2 outlines potential modifications at the hydroxyl group.

| Starting Material | Reagent(s) | Product |

| This compound | Alkyl halide, Base | 2-Alkoxy-5-mercaptobenzoic acid |

| This compound | Acyl chloride or Acid anhydride | 2-Acyloxy-5-mercaptobenzoic acid |

Table 2: Derivatization of the Hydroxyl Group

Transformations Involving the Thiol Functionality

The sulfhydryl (-SH) group is a versatile functional handle for numerous chemical modifications. Its nucleophilicity and susceptibility to oxidation are the primary drivers of its reactivity.

One of the most common reactions of the thiol group is oxidation. In the presence of mild oxidizing agents like air, iodine, or ferric chloride, thiols readily undergo oxidative coupling to form disulfides. nih.govchemistrysteps.comwikipedia.org For instance, the exposure of an alcoholic solution of the closely related thiosalicylic acid to ferric chloride results in the formation of 2,2'-dithiosalicylic acid. nih.gov This transformation is also observed in reactions with divalent alkaline earth metals, where the thiol group is oxidized to a disulfide bridge, which then coordinates with the metal ions.

The thiol group, especially in its deprotonated thiolate form, is an excellent nucleophile. chemistrysteps.com This property is exploited in S-alkylation reactions with alkyl halides to form thioethers. This reaction typically proceeds via an SN2 mechanism and is fundamental for attaching various side chains to the sulfur atom, often as a preliminary step toward building more complex heterocyclic systems. chemistrysteps.comyoutube.com

Formation of Cyclic and Heterocyclic Systems

The strategic positioning of the thiol, hydroxyl, and carboxyl groups on the benzene (B151609) ring makes this compound a valuable precursor for synthesizing a variety of cyclic and heterocyclic compounds. These intramolecular or intermolecular cyclization reactions often lead to the formation of scaffolds with significant applications.

A notable example is the synthesis of benzothiazinones. In a direct, ring-closure procedure, thiosalicylic acids react with propiolate derivatives through a double 1,4-addition reaction. This transformation, typically mediated by a base like potassium phosphate, provides a straightforward route to benzothiazinone scaffolds.

Another important class of heterocycles derived from thiosalicylic acid precursors are thioxanthones. These are generally synthesized in a one-step process involving the reaction of thiosalicylic acid with various arenes. Further functionalization of the thioxanthone core can be achieved through methods like ruthenium-catalyzed C-H activation.

Furthermore, intramolecular condensation reactions can lead to the formation of benzo[b]thiophenes. This typically involves the initial alkylation of the thiol group with an α-halocarbonyl compound, followed by an intramolecular cyclization. The parent compound, thiosalicylic acid, is also a known precursor to the dye thioindigo. wikipedia.org

Table 1: Examples of Heterocyclic Systems Derived from Thiosalicylic Acid Precursors

| Starting Material Analogue | Reagent(s) | Product Type | Reaction Class |

|---|---|---|---|

| Thiosalicylic acid | Propiolate derivative, K₃PO₄ | Benzothiazinone | Double 1,4-addition |

| Thiosalicylic acid | Arene, Acid catalyst | Thioxanthone | Friedel-Crafts Acylation/Cyclization |

| Thiosalicylic acid | α-halocarbonyl, then cyclization | Benzo[b]thiophene | Alkylation and Intramolecular Condensation |

| Thiosalicylic acid | Diazotization, coupling | Thioindigo | Multi-step synthesis |

Reaction Mechanism Elucidation in Synthesis

Understanding the step-by-step pathway of a chemical reaction is crucial for optimizing conditions and extending its applicability. For the synthesis of heterocyclic systems from this compound analogues, the reaction mechanisms often involve the sequential reactivity of its functional groups.

Consider the base-mediated cyclization to form benzothiazinones from a thiosalicylic acid and a propiolate derivative. The plausible mechanism proceeds as follows:

Deprotonation: The inorganic base (e.g., K₃PO₄) first deprotonates the most acidic proton. In this case, both the carboxylic acid and the thiol are acidic, but the thiolate is the more potent nucleophile for the subsequent step.

First Michael Addition: The resulting thiolate anion acts as a nucleophile and attacks the β-carbon of the electron-deficient alkyne of the propiolate derivative in a Michael addition. This forms a vinyl thioether intermediate.

Second Michael Addition/Cyclization: The amide or amine functionality then acts as an intramolecular nucleophile, attacking the α-carbon of the activated double bond.

Tautomerization/Protonation: The resulting enolate intermediate undergoes tautomerization and subsequent protonation during workup to yield the final stable benzothiazinone heterocyclic system.

Similarly, free-radical mediated cyclizations offer another mechanistic pathway. The cyclization of 1,6-dienes initiated by a thiyl radical (formed from a thioacid) proceeds via a 5-exo-trig cyclization, leading to five-membered ring systems. nih.gov This cascade process highlights the utility of the thiol group in initiating complex bond-forming sequences under mild conditions. nih.gov

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles aims to design chemical processes that are more environmentally benign, safer, and more efficient. In the synthesis of derivatives of this compound, several strategies align with these principles.

A key principle is the use of greener solvents. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Efficient methods have been developed for the synthesis of related 2-mercaptobenzazole derivatives in water, avoiding the use of hazardous organic solvents. researchgate.net These reactions can proceed smoothly under catalyst- and ligand-free conditions, simplifying the work-up procedure and reducing waste. researchgate.net

Another green approach is the use of one-pot, multi-component reactions. The Hantzsch thiazole (B1198619) synthesis, for example, can be performed as a one-pot procedure using a reusable solid acid catalyst like silica-supported tungstosilisic acid. researchgate.net This method, which can be enhanced by ultrasonic irradiation, reduces the number of synthetic steps and purification stages, thereby saving energy and reducing solvent use. researchgate.net

The development of cascade reactions, where a series of bond-forming events occur in a single operation, is another hallmark of green synthesis. The thioacid-mediated radical cyclization of dienes is an example of a cascade process that efficiently builds molecular complexity from simple starting materials. nih.gov Employing microwave irradiation instead of conventional heating can also be a greener alternative, as it often leads to shorter reaction times and increased yields. vidyanagarcollege.net

Table 2: Application of Green Chemistry Principles in Related Syntheses

| Green Chemistry Principle | Synthetic Application | Advantages |

|---|---|---|

| Use of Green Solvents | Synthesis of 2-mercaptobenzazoles in water | Eliminates hazardous organic solvents, simplifies purification. researchgate.net |

| Atom Economy / One-Pot Synthesis | Hantzsch thiazole synthesis via multi-component reaction | Reduces waste, saves energy and time by combining steps. researchgate.net |

| Use of Catalysis | Reusable solid acid catalysts (e.g., SiW/SiO₂) | Minimizes waste, allows for easy catalyst recovery and reuse. researchgate.net |

| Energy Efficiency | Microwave-assisted or ultrasonic-assisted reactions | Shorter reaction times, often higher yields, lower energy consumption. researchgate.netvidyanagarcollege.net |

| Cascade Reactions | Thiol-involved cascade cyclizations | Increases synthetic efficiency, reduces number of operations. nih.gov |

Coordination Chemistry and Metal Complexation

Ligand Design Principles of 2-Hydroxy-5-mercaptobenzoic Acid

The coordination behavior of this compound is dictated by the interplay of its three functional groups, each with distinct electronic and steric properties. The acidity of the carboxylic and thiol protons, along with the position of the hydroxyl group, influences the chelation modes and the resulting geometry of the metal complexes.

Chelation Modes Involving Thiolate and Carboxylate Groups

The presence of both a soft donor (thiolate) and a hard donor (carboxylate) makes this compound an interesting hybrid ligand. This allows it to coordinate with a wide array of metal centers across the periodic table. researchgate.net The coordination can occur through either the deprotonated thiolate sulfur and the carboxylate oxygen, forming a stable chelate ring. The specific chelation mode can vary from a simple monodentate interaction to more complex bridging modes, leading to the formation of polynuclear structures. researchgate.net

The versatility of the related thiosalicylate ligand, which also possesses thiolate and carboxylate groups, has been extensively reviewed, highlighting its ability to act as a mono- or di-anion with numerous coordination modes. researchgate.net This provides a strong basis for understanding the potential chelation behavior of this compound.

Influence of the Hydroxyl Group on Coordination Geometry

The hydroxyl group at the 2-position of the benzoic acid moiety can significantly influence the coordination geometry of the resulting metal complexes. Intramolecular hydrogen bonding between the ortho-hydroxyl group and the carboxylate group can confer a rigid, planar geometry upon the ligand. nih.gov This rigidity can limit the variety of metal-binding modes, often favoring a syn configuration for carboxylate coordination. nih.govresearchgate.net

In complexes where the metal-ligand interaction is primarily ionic, such as with s-block metals, the anion may bond to multiple metal centers in various ways. nih.gov However, for metal ions that form directional coordinate bonds, the carboxylate group tends to adopt a monodentate coordination mode. nih.gov The presence of the hydroxyl group can also lead to the formation of hydrogen bonds that play a crucial role in the supramolecular assembly of the complexes. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various methods, often involving the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a range of analytical techniques to determine their structure and properties.

Coordination with Transition Metal Ions

Transition metal complexes of ligands similar to this compound have been synthesized and characterized. For instance, Schiff base complexes derived from 2-hydroxyacetophenone (B1195853) and its derivatives have been prepared with various transition metals, including Ti(III), V(III), Mn(II), Fe(III), Co(II), Ni(II), and Cu(II). asianpubs.orgorientjchem.orgrsc.org These complexes often exhibit octahedral or square planar geometries. asianpubs.orgorientjchem.org The synthesis typically involves refluxing an alcoholic solution of the metal salt with the ligand. rasayanjournal.co.in

Characterization techniques commonly employed for these complexes include elemental analysis, molar conductance, infrared and visible spectroscopy, magnetic susceptibility measurements, and thermogravimetric analysis (TGA). asianpubs.orgrasayanjournal.co.in These methods provide information about the stoichiometry, coordination environment, and thermal stability of the complexes.

Complexation with Main Group Elements

While the focus is often on transition metals, main group elements also form complexes with ligands containing carboxylate and hydroxyl functionalities. For example, the complexation of 2,4,6-trihydroxybenzoic acid with s-block metal ions like lithium, potassium, rubidium, cesium, and strontium has been reported. nih.govresearchgate.net In these complexes, the interaction between the metal and the carboxylate oxygen atoms is primarily ionic, and the ligand can bind to multiple metal centers. nih.gov The synthesis of these complexes often involves reacting the ligand with a metal hydroxide (B78521) or nitrate (B79036) in an aqueous solution. nih.gov

Formation of Polynuclear Complexes

The bridging capability of the thiolate and carboxylate groups in this compound makes it a suitable ligand for the formation of polynuclear complexes. For instance, a dinuclear mercury complex has been synthesized using thiosalicylic acid, where the ligand bridges two mercury centers. researchgate.net Similarly, mixed-metal complexes of the forms Hg(ps)₂M and Hg(gs)₂M (where M = Co or Ni) have been reported, demonstrating the potential for creating heterometallic polynuclear structures. researchgate.net The formation of such complexes is often influenced by the reaction conditions, including the stoichiometry of the reactants and the choice of base. researchgate.net

Supramolecular Assembly in Metal-Organic Frameworks

The principles of supramolecular chemistry, which involve non-covalent interactions, are pivotal in the assembly of metal-organic frameworks (MOFs) using ligands like this compound. While direct research on MOFs exclusively using this ligand is limited, the behavior of analogous hydroxybenzoic and mercaptobenzoic acids provides significant insight into its potential. The carboxylate and hydroxyl groups are excellent candidates for forming the strong, directional bonds that constitute the secondary building units (SBUs) of MOFs. rsc.orgresearchgate.net

The assembly process is a convergence of coordination-driven self-assembly and weaker interactions, such as hydrogen bonding and van der Waals forces, which dictate the final topology of the framework. nih.govnih.gov For instance, studies on p-hydroxybenzoic acid have shown it can form three-dimensional MOFs where both the carboxylate and hydroxyl groups participate in binding to metal centers. rsc.orgresearchgate.net The thiol group on this compound introduces an additional variable. Under many reaction conditions, the thiol group is susceptible to oxidation, leading to the formation of a disulfide bond (-S-S-) that links two ligand molecules. This is observed in the reaction of 2-mercaptobenzoic acid with alkaline earth metals, which results in the formation of extended polymeric solids based on the 2,2'-dithiobis(benzoic acid) ligand. nih.gov This dimerization can profoundly influence the resulting framework, potentially creating larger, more complex, or channel-like structures within the MOF. nih.gov

The resulting supramolecular frameworks can confine solvent molecules or other guests through π–π interactions and other van der Waals contacts, a key feature of host-guest chemistry within MOFs. nih.gov

Structural Analysis of Coordination Compounds

Single-Crystal X-ray Diffraction Studies of Metal-Ligand Architectures

Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of coordination compounds. While a dedicated crystal structure for a this compound complex is not prominently available in the reviewed literature, extensive studies on closely related ligands provide a clear blueprint for its expected structural behavior.

For example, the crystal structures of complexes formed with 2-mercaptobenzoic acid and alkaline earth metals reveal the formation of robust, extended coordination polymers. nih.gov In these structures, the ligand, having oxidized to 2,2'-dithiobis(benzoic acid), coordinates to the metal centers through its carboxylate groups. The calcium and strontium complexes were found to be isomorphous, featuring channel structures that include solvent molecules. nih.gov The barium complex forms a more intricate 3D coordination polymer where both the carboxylate and sulfur atoms of the disulfide bridge coordinate to the metal ions. nih.gov Similarly, studies on other substituted benzoic acids with transition metals like Mn(II), Ni(II), Cu(II), and Zn(II) often show the ligand acting in a bidentate or tridentate fashion, leading to distorted octahedral or square planar geometries around the metal center. researchgate.netmdpi.com

Table 1: Expected Crystallographic Features of Metal Complexes

| Feature | Description | Reference |

|---|---|---|

| Common Geometries | Distorted Octahedral, Square Planar, Tetrahedral | researchgate.netmdpi.comuobaghdad.edu.iq |

| Ligand Coordination | The ligand typically acts as a bidentate or tridentate chelator, coordinating through the carboxylate oxygen, hydroxyl oxygen, and/or thiol sulfur. | researchgate.netuobaghdad.edu.iq |

| Polymer Formation | Formation of 1D, 2D, or 3D coordination polymers is common, especially when the thiol group oxidizes to a disulfide bridge, linking units. | nih.gov |

| Hydrogen Bonding | Extensive intra- and inter-molecular hydrogen bonding involving the hydroxyl and carboxylate groups stabilizes the crystal lattice. | nih.gov |

These studies collectively suggest that this compound would form highly stable, polymeric metal complexes with intricate network structures stabilized by both strong coordination bonds and weaker intermolecular forces. mdpi.comresearchgate.net

Spectroscopic Signatures of Metal Coordination

Spectroscopic techniques are essential for confirming the coordination of the ligand to the metal ion. Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide distinct signatures of complex formation.

Infrared (IR) Spectroscopy: Upon complexation, characteristic shifts in the vibrational frequencies of the ligand's functional groups are observed.

Hydroxyl Group (O-H): The broad ν(O-H) stretching band of the phenolic group typically shifts or disappears, indicating deprotonation and coordination of the oxygen to the metal ion.

Carbonyl Group (C=O): The sharp ν(C=O) stretching vibration of the carboxylic acid experiences a significant shift to a lower frequency (wavenumber) upon deprotonation and coordination to the metal center. This is due to the delocalization of the carboxylate group's electrons upon binding.

Thiol Group (S-H): The weak ν(S-H) stretching band would disappear if the thiol group deprotonates to form a metal-sulfur bond.

Metal-Ligand Bonds: The formation of new, weaker bands in the low-frequency region (typically below 600 cm⁻¹) can be assigned to the stretching vibrations of the newly formed metal-oxygen (M-O) and metal-sulfur (M-S) bonds, providing direct evidence of coordination. wecmelive.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the electronic transitions and the geometry of the coordination sphere.

Ligand-to-Metal Charge Transfer (LMCT): The spectra of the complexes often show intense new absorption bands that are not present in the free ligand. nih.gov These are typically assigned to LMCT transitions, where an electron is excited from a ligand-based orbital to a metal-based orbital. nih.gov

d-d Transitions: For complexes with transition metals having d-electrons (like Cu(II) or Co(II)), weak absorption bands may appear in the visible region. nih.gov These bands correspond to electronic transitions between the d-orbitals of the metal ion, and their position and intensity are indicative of the coordination geometry (e.g., octahedral vs. square planar). nih.gov

Table 2: Typical Spectroscopic Shifts Upon Metal Complexation

| Spectroscopic Technique | Functional Group/Transition | Observation in Complex | Reference |

|---|---|---|---|

| IR Spectroscopy | ν(C=O) of Carboxylic Acid | Shifts to lower wavenumber (e.g., 1585 cm⁻¹ → 1565 cm⁻¹) | wecmelive.com |

| IR Spectroscopy | ν(O-H) of Phenol (B47542) | Band broadens, shifts, or disappears upon coordination. | researchgate.net |

| IR Spectroscopy | Metal-Ligand Vibrations | New bands appear in the far-IR region (e.g., 400-600 cm⁻¹) corresponding to M-O and M-S bonds. | wecmelive.com |

| UV-Vis Spectroscopy | π → π* and n → π* | Ligand-centered transitions may shift (bathochromic or hypsochromic). | nih.gov |

| UV-Vis Spectroscopy | LMCT and d-d Transitions | New, often intense, bands appear, indicating charge transfer and specific coordination geometries. | nih.gov |

Stability and Reactivity of Metal Complexes in Various Media

The stability of metal complexes formed with this compound in solution is a critical parameter that governs their potential applications. Stability is typically quantified by the formation or stability constant (log K), with higher values indicating a more stable complex.

Studies on analogous ligands, such as substituted salicylic (B10762653) acids, have determined stability constants for complexes with various bivalent metal ions like Cu(II), Zn(II), Ni(II), and Co(II). fortunejournals.com The stability of these complexes is often found to follow the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). fortunejournals.com The enhanced stability of the Cu(II) complex is often attributed to the Jahn-Teller effect and its preference for a square planar geometry. fortunejournals.com

The thermodynamic parameters associated with complexation—Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°)—provide deeper insight.

ΔG°: Negative values for ΔG° indicate that the complex formation is a spontaneous process. fortunejournals.com

ΔH°: Negative enthalpy values suggest that the complexation is an exothermic process and that strong metal-ligand bonds are formed. fortunejournals.com

ΔS°: Positive entropy values often result from the release of solvent molecules from the metal ion's coordination sphere upon chelation by the ligand, favoring complex formation.

The stability of these complexes is also highly dependent on the medium. In mixed-solvent systems, such as water-ethanol mixtures, stability constants can vary with the solvent composition. fortunejournals.com Furthermore, the pH of the solution is crucial, as it dictates the protonation state of the ligand's functional groups, thereby influencing its coordinating ability. For instance, mixed-ligand complexes of cobalt with similar phenolic ligands show maximum stability and extraction within a specific pH range of 5.2-7.9. wecmelive.com The complexes can remain stable for extended periods, with some colored complexes in solution showing no degradation for over 72 hours. wecmelive.com

Catalytic Applications of this compound Metal Complexes

The unique structural features of metal complexes derived from ligands like this compound, particularly when assembled into MOFs, make them promising candidates for catalysis. The presence of coordinated metal centers, functional organic linkers, and a porous structure can create active sites for various chemical transformations.

While catalytic studies on complexes of this compound itself are not widely reported, research on analogous systems provides a strong indication of their potential. For example, MOFs synthesized from p-hydroxybenzoic acid and metals like cobalt, manganese, and zinc have been successfully employed as catalysts for the ring-opening polymerization (ROP) of cyclic esters such as ε-caprolactone and δ-valerolactone. rsc.orgresearchgate.net

In these systems, the metal nodes of the MOF act as Lewis acidic sites that activate the carbonyl group of the ester, facilitating nucleophilic attack and polymerization. The resulting products are predominantly cyclic polymers. rsc.org A significant advantage of using these MOF-based catalysts is their potential for recyclability, with manganese and zinc MOFs demonstrating significant retention of activity over multiple catalytic cycles. rsc.org

Given these findings, it is highly probable that metal complexes and MOFs derived from this compound could also exhibit catalytic activity. The combination of a Lewis acidic metal center and the functional groups on the ligand could be harnessed for a range of organic reactions, extending beyond polymerization to areas such as oxidation, reduction, and C-C bond formation.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule by mapping its carbon-hydrogen framework. Through the analysis of chemical shifts, coupling constants, and correlations, a complete picture of atomic connectivity can be assembled.

Proton NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-Hydroxy-5-mercaptobenzoic acid, the ¹H NMR spectrum is predicted to show distinct signals for the three aromatic protons and the three labile protons of the hydroxyl, mercapto, and carboxylic acid groups.

The three protons on the aromatic ring (H-3, H-4, and H-6) would appear as a complex set of multiplets due to spin-spin coupling. Their predicted chemical shifts are influenced by the electronic effects of the adjacent substituents. The protons of the carboxylic acid (-COOH), phenol (B47542) (-OH), and thiol (-SH) groups are acidic and their signals are typically broad. Their chemical shifts are highly sensitive to solvent, concentration, and temperature, and these protons can be exchanged with deuterium (B1214612) by adding D₂O to the sample, causing their signals to disappear from the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.2 - 7.4 | Doublet (d) |

| H-4 | 6.9 - 7.1 | Doublet of doublets (dd) |

| H-6 | 7.5 - 7.7 | Doublet (d) |

| -OH (Phenolic) | 9.0 - 11.0 | Broad singlet (br s) |

| -SH (Thiol) | 3.0 - 4.0 | Broad singlet (br s) |

| -COOH (Carboxylic) | 11.0 - 13.0 | Broad singlet (br s) |

Carbon-13 NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy detects the carbon atoms in a molecule, providing information on the number of distinct carbon environments. This compound has seven carbon atoms, each in a unique chemical environment, which would result in seven distinct signals in the ¹³C NMR spectrum.

The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbonyl carbon of the carboxylic acid is the most deshielded and appears significantly downfield. The carbons attached to the electronegative oxygen and sulfur atoms also have characteristic chemical shifts, as do the carbons of the aromatic ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 168 - 172 |

| C-2 (C-OH) | 155 - 160 |

| C-1 (C-COOH) | 115 - 120 |

| C-5 (C-SH) | 125 - 130 |

| C-6 | 128 - 132 |

| C-4 | 120 - 124 |

| C-3 | 118 - 122 |

Two-Dimensional NMR Techniques

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show cross-peaks between adjacent aromatic protons (e.g., H-3 with H-4, and H-4 with H-6), confirming their connectivity around the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. columbia.edu It would definitively link each aromatic proton signal (H-3, H-4, H-6) to its corresponding carbon signal (C-3, C-4, C-6), greatly aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over 2-3 bonds). columbia.eduresearchgate.netyoutube.com This is invaluable for piecing together the molecular puzzle. For instance, the proton at H-6 would show correlations to the carbons at C-2, C-4, and C-5, while the carboxylic acid proton could show a correlation to the C-1 and C-2 carbons, confirming the placement of all substituents on the aromatic ring. researchgate.netyoutube.com

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to its various functional groups. The presence of strong hydrogen bonding, particularly from the carboxylic acid group, has a significant influence on the spectrum. docbrown.info

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid (dimer) | 2500 - 3300 | Very Broad, Strong |

| O-H Stretch | Phenol | 3200 - 3600 | Broad, Medium |

| C-H Stretch | Aromatic | 3000 - 3100 | Sharp, Medium-Weak |

| S-H Stretch | Thiol | 2550 - 2600 | Weak |

| C=O Stretch | Carboxylic Acid | 1680 - 1710 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| C-O Stretch | Acid/Phenol | 1210 - 1320 | Strong |

| O-H Bend | Carboxylic Acid | 900 - 960 | Broad, Medium |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Investigations

Raman spectroscopy serves as a valuable complement to FT-IR. For molecules like this compound, the technique of Surface-Enhanced Raman Scattering (SERS) is particularly powerful. SERS involves adsorbing the analyte onto a nanostructured metal surface, typically gold or silver, which can amplify the Raman signal by many orders of magnitude. nih.gov

The thiol (-SH) group has a strong affinity for these noble metal surfaces, making this compound an excellent candidate for SERS analysis. researchgate.net Studies on similar mercaptobenzoic acid isomers show that the molecule chemisorbs onto the metal surface via the sulfur atom. researchgate.net

The SERS spectrum provides detailed structural information. Key findings from related studies indicate:

Strong enhancement of aromatic ring vibrations, particularly bands around 1076 cm⁻¹ and 1586 cm⁻¹. researchgate.netresearchgate.net

The ability to infer molecular orientation on the nanoparticle surface based on which vibrational modes are most enhanced. researchgate.net

High sensitivity to the protonation state of the carboxylic acid group. At higher pH values, the deprotonated carboxylate (COO⁻) group gives rise to a new, strong band around 1420 cm⁻¹, making SERS a useful tool for pH sensing. researchgate.netnih.gov

The C-S stretching vibration, often weak in conventional Raman, can be more readily observed in SERS spectra.

Table 4: Characteristic SERS Bands for Mercaptobenzoic Acid Analogs on a Metal Surface

| Vibrational Mode | Assignment | Approximate Wavenumber (cm⁻¹) |

| Aromatic Ring Vibration | Ring Breathing Mode | ~1076 - 1080 |

| Aromatic Ring Vibration | C=C Stretch | ~1580 - 1590 |

| Carboxylate Stretch | ν(COO⁻) symmetric stretch | ~1380 - 1423 |

| C-S Stretch | Thiol-Metal Bond | ~600 - 750 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. The molecular formula for this compound is C₇H₆O₃S, giving it a theoretical molecular weight of approximately 170.19 g/mol . In mass spectrometry, this would correspond to the molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 170.

The fragmentation of this compound under ionization is dictated by the presence of the carboxylic acid, hydroxyl, and thiol functional groups on the aromatic ring. While a direct mass spectrum for this compound is not widely published, its fragmentation can be reliably inferred from the known patterns of its structural analogues, such as salicylic (B10762653) acid (2-hydroxybenzoic acid) and thiosalicylic acid (2-mercaptobenzoic acid). researchgate.netnih.gov

The primary fragmentation pathways would likely involve the following steps:

Loss of Water (H₂O): A common fragmentation for salicylic acid involves the "ortho effect," where the adjacent hydroxyl and carboxylic acid groups facilitate the elimination of a water molecule, leading to a fragment ion at [M-18]⁺. A similar process is expected here.

Loss of Hydroxyl Radical (•OH): Cleavage of the C-O bond in the carboxylic acid group would result in the loss of a hydroxyl radical, producing a prominent acylium ion at m/z 153 ([M-17]⁺). This is a characteristic fragmentation for benzoic acids. nih.gov

Loss of Carboxyl Group (•COOH): Decarboxylation, or the loss of the entire carboxyl group as a radical, would yield a fragment at m/z 125 ([M-45]⁺).

Loss of Thiol Radical (•SH): Cleavage of the C-S bond can lead to the elimination of a thiol radical, resulting in a fragment ion at m/z 137 ([M-33]⁺).

Loss of Carbon Monoxide (CO): Following the initial loss of the hydroxyl radical, the resulting acylium ion (m/z 153) can further fragment by losing carbon monoxide to produce a phenyl-type cation at m/z 125.

The relative intensities of these fragment ions provide a fingerprint for the molecule's structure. For instance, studies on 5-methoxysalicylic acid, which also has a substituent at the 5-position, provide insight into how the substitution pattern influences fragmentation. The base peak in the spectrum would likely be one of the more stable fragment ions, such as the acylium ion or the phenyl cation resulting from subsequent fragmentation.

| m/z Value | Proposed Fragment Ion | Neutral Loss | Significance |

|---|---|---|---|

| 170 | [C₇H₆O₃S]⁺ | - | Molecular Ion ([M]⁺) |

| 153 | [M - OH]⁺ | •OH (17 Da) | Loss of hydroxyl from carboxyl group |

| 152 | [M - H₂O]⁺ | H₂O (18 Da) | Loss of water via ortho effect |

| 137 | [M - SH]⁺ | •SH (33 Da) | Loss of thiol radical |

| 125 | [M - COOH]⁺ or [M - OH - CO]⁺ | •COOH (45 Da) or •OH + CO (45 Da) | Loss of carboxyl group or subsequent loss of CO |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Analysis

The electronic structure of this compound is characterized by a π-conjugated aromatic system modified by electron-donating (hydroxyl, thiol) and electron-withdrawing (carboxyl) groups. These features give rise to distinct absorption and emission properties.

Electronic Absorption (UV-Vis) Spectroscopy: Aromatic carboxylic acids like benzoic acid derivatives typically display characteristic absorption bands in the UV region. acs.org For thiosalicylic acid, a close isomer, absorption maxima are observed in alcohol at 220 nm and 239 nm (shoulder). nih.gov The presence of the hydroxyl group in the ortho position (as in salicylic acid) and the thiol group in the para position to the hydroxyl group influences the energy of the π → π* transitions. The auxochromic hydroxyl and thiol groups, with their lone pairs of electrons, interact with the aromatic π-system, typically causing a bathochromic (red) shift of the absorption bands compared to unsubstituted benzoic acid. The spectrum is expected to show two main bands, analogous to the B-band (benzenoid) and C-band observed in other benzoic acid derivatives. acs.org

Fluorescence Spectroscopy: While a fluorescence spectrum for isolated this compound is not extensively documented, related compounds are known to be photoactive. Mercaptobenzoic acids are frequently used as capping ligands and sensitizers for fluorescent metal nanoclusters and lanthanide-doped nanocrystals. rsc.orgnih.gov For example, 4-mercaptobenzoic acid-capped CaF₂:Tb³⁺ nanocrystals exhibit strong green emission (peak at 542 nm) when excited at 311 nm. nih.gov In this system, the mercaptobenzoic acid molecule absorbs the excitation energy and efficiently transfers it to the lanthanide ion, a process known as ligand sensitization. nih.gov Similarly, thiosalicylic acid (TSA) has been shown to sensitize terbium photoluminescence in nanocrystals, with excitation occurring via the TSA molecule. acs.org This indicates that the molecule possesses excited states accessible by UV radiation, which can then relax via energy transfer or, potentially, fluorescence. The fluorescence properties, including emission wavelength and quantum yield, would be highly dependent on the solvent environment and pH, which affects the protonation state of the acidic and phenolic groups.

| Spectroscopic Technique | Parameter | Expected/Observed Value (from Analogues) | Reference |

|---|---|---|---|

| UV-Vis Absorption | Absorption Maxima (λmax) | ~220 - 240 nm and a longer wavelength band | nih.gov |

| Fluorescence | Excitation Wavelength (as sensitizer) | ~311 - 334 nm | rsc.orgnih.gov |

| Fluorescence | Emission (of sensitized species) | ~542 nm (Green, for Tb³⁺) / ~668 nm (Red, for Cu NCs) | rsc.orgnih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) provides quantitative information on the elemental composition and the chemical environment (oxidation state) of the atoms within the top few nanometers of a sample's surface. For this compound, XPS analysis would focus on the core level spectra of Carbon (C 1s), Oxygen (O 1s), and Sulfur (S 2p).

C 1s Spectrum: The C 1s spectrum is expected to be complex and can be deconvoluted into several peaks corresponding to the different chemical environments of the carbon atoms:

C-C/C-H: Aromatic carbons not bonded to heteroatoms, typically found around 284.5-284.8 eV. researchgate.netthermofisher.com

C-S: Carbon of the aromatic ring directly bonded to the sulfur atom, expected at a slightly higher binding energy.

C-O: Carbon of the aromatic ring bonded to the phenolic hydroxyl group, typically around 285.5-286.0 eV. researchgate.net

O-C=O: The carboxyl carbon, which is in a higher oxidation state, appears at the highest binding energy of the carbon peaks, generally around 289.0 eV. researchgate.net

O 1s Spectrum: The O 1s spectrum would show two main components:

C=O: Oxygen from the carbonyl part of the carboxylic acid.

C-O: Oxygen from the hydroxyl part of the carboxylic acid and the phenolic hydroxyl group. These peaks often overlap and are typically found in the range of 531-533 eV. mdpi.com

S 2p Spectrum: The S 2p spectrum is particularly diagnostic for the thiol group. It presents as a doublet (S 2p₃/₂ and S 2p₁/₂) due to spin-orbit coupling.

Thiol (R-SH): For free, unbound aromatic thiols, the S 2p₃/₂ peak is typically observed in the range of 163.3–163.9 eV. aip.orgresearchgate.net

Thiolate (R-S⁻): If the compound is deprotonated or chemically bonded to a metal surface (e.g., gold), the S 2p₃/₂ binding energy shifts to a lower value, typically around 162.0–163.0 eV. xpsfitting.com

Oxidized Sulfur: If the sample has been oxidized, additional peaks at higher binding energies corresponding to sulfones or sulfonates (~169 eV) may appear. diva-portal.org

| Core Level | Functional Group | Expected Binding Energy (eV) | Reference |

|---|---|---|---|

| C 1s | Aromatic C-C, C-H | ~284.8 | thermofisher.com |

| Aromatic C-S | ~285.2 | ||

| Aromatic C-O (Phenolic) | ~286.0 | researchgate.net | |

| Carboxyl (O-C=O) | ~289.0 | researchgate.net | |

| O 1s | C=O and C-OH | ~531.0 - 533.0 | mdpi.com |

| S 2p₃/₂ | Thiol (-SH) | ~163.5 | aip.org |

| Thiolate (-S⁻) / Metal-S | ~162.5 | xpsfitting.com |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2-Hydroxy-5-mercaptobenzoic acid. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method for studying the molecular geometry and electronic structure of organic molecules. While specific DFT studies on this compound are not extensively available in the public domain, the methodologies can be understood from studies on closely related compounds like 2-mercaptobenzoic acid (2-MBA).

In a typical DFT study, the first step is to perform a geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. For 2-MBA, theoretical calculations have been used to estimate the electron density and analyze topological properties using Bader's Atoms in Molecules (AIM) theory. researchgate.net Such analyses reveal the nature of chemical bonds, with calculations for 2-MBA showing the distribution of electron density and the stability of different bonds within the molecule. researchgate.net For instance, the net atomic charges, often calculated using Mulliken Population Analysis, can indicate the relative reactivity of different atomic sites. researchgate.net

The electronic structure, including the distribution of frontier molecular orbitals (HOMO and LUMO), is another key aspect elucidated by DFT. The energies of the HOMO and LUMO are crucial for predicting the chemical reactivity, with the HOMO-LUMO energy gap indicating the molecule's kinetic stability. For substituted benzoic acids, DFT calculations have been employed to understand how different functional groups influence the electronic properties and reactivity. mdpi.comresearchgate.net

Table 1: Illustrative Theoretical Bond Parameters for a Related Compound (2-Mercaptobenzoic Acid) Note: This data is for 2-mercaptobenzoic acid and serves as an example of parameters obtained through DFT calculations.

| Parameter | Bond | Calculated Value |

|---|---|---|

| Bond Length | S1-C7 | Varies with basis set |

| Electron Density | C=O | High density region |

This table is for illustrative purposes and the values are dependent on the specific level of theory and basis set used in the calculation.

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can provide highly accurate predictions of electronic properties.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. While specific MD simulations for this compound are not readily found, the methodology is broadly applicable to understanding its behavior in different environments.

MD simulations can model the intermolecular interactions of this compound with solvent molecules or with biological macromolecules. rsc.orgnih.gov These simulations can reveal how the molecule forms hydrogen bonds and other non-covalent interactions, which are crucial for its solubility and biological activity. researchgate.netnih.gov For example, MD simulations have been used to study the binding of inhibitors to fatty acid binding proteins, providing insights into the role of specific residues in the binding process. rsc.org Such an approach could be used to investigate the interactions of this compound with protein targets.

Prediction of Spectroscopic Parameters via Computational Models

Computational models are invaluable for predicting and interpreting the spectroscopic data of molecules, including NMR, IR, and UV-Vis spectra.

DFT calculations are commonly used to predict vibrational frequencies (IR and Raman). acs.orgnih.govnih.gov Theoretical IR spectra can be calculated for a molecule, and the vibrational modes associated with different functional groups can be assigned. researchgate.netresearchgate.netnih.gov For substituted hydroxybenzoic acids, DFT has been used to compare theoretical and experimental vibrational frequencies, aiding in the detailed assignment of the observed spectral bands. nih.gov

Similarly, NMR chemical shifts can be predicted using computational methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. github.ioresearchgate.netchemicalbook.comhmdb.ca By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be estimated. These predictions are highly sensitive to the molecular conformation, and therefore, a conformational analysis is often a prerequisite for accurate NMR predictions.

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Related Compound (5-chloro-2-hydroxybenzoic acid) Note: This data is for a related compound and illustrates the application of computational methods in spectroscopy.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G**) |

|---|---|---|

| O-H stretch | - | - |

| C=O stretch | - | - |

Specific values for this compound would require a dedicated computational study.

Ligand-Metal Binding Affinity Calculations and Mechanistic Studies

The presence of carboxyl, hydroxyl, and thiol groups makes this compound a potential ligand for metal ions. Computational methods can be used to calculate the binding affinity of this molecule to various metals and to elucidate the mechanisms of complexation.

DFT calculations can be employed to model the geometry of metal complexes and to calculate the binding energies. researchgate.netnih.gov These calculations can help in understanding the coordination mode of the ligand and the nature of the metal-ligand bonds. For example, studies on the complexation of 2-mercaptobenzoic acid with alkaline earth metals have provided insights into the coordination behavior of this type of ligand, although these were primarily experimental studies. nih.gov Computational studies on other Schiff base ligands derived from similar precursors have used DFT to understand bonding and electronic properties of the resulting metal complexes. researchgate.netnih.gov

Mechanistic studies can also be performed using computational methods to map out the reaction pathways for the formation of metal complexes. This can involve locating transition states and calculating activation energies, providing a detailed picture of the reaction mechanism at a molecular level.

Tautomerism and Conformational Analysis

This compound can exist in different tautomeric forms and conformations, which can have a significant impact on its chemical and biological properties. Computational chemistry is a powerful tool for studying these aspects.

Tautomerism, the interconversion of isomers through the migration of a proton and a shift in a double bond, can be investigated by calculating the relative energies of the different tautomers. For a molecule with hydroxyl and thiol groups, keto-enol and thione-thiol tautomerism are possibilities. DFT and ab initio methods can be used to determine the most stable tautomer in the gas phase or in different solvents.

Conformational analysis involves identifying the stable conformers of the molecule and their relative energies. For flexible molecules, this is a crucial step for understanding their behavior. The rotation around single bonds, such as the C-C bond connecting the carboxylic group to the benzene (B151609) ring and the C-S bond, can lead to different conformers. Computational methods can be used to perform a systematic search of the conformational space to identify the low-energy conformers. Studies on substituted benzoic acids have shown the importance of intramolecular hydrogen bonding in determining the preferred conformation. researchgate.netrsc.org

Investigation of Non-Covalent Interactions

The supramolecular assembly and crystal packing of this compound are significantly influenced by a variety of non-covalent interactions. Computational and theoretical investigations provide profound insights into the nature, strength, and geometry of these interactions, which include hydrogen bonds, stacking interactions, and other weaker van der Waals forces. These studies are crucial for understanding the solid-state behavior of the compound and for the design of new materials with desired properties.

Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting the complex network of non-covalent interactions. Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are frequently employed to visualize and quantify these weak interactions. semanticscholar.orgnih.gov

Hydrogen Bonding

The primary non-covalent interactions governing the structure of this compound are hydrogen bonds, owing to the presence of hydroxyl, carboxyl, and thiol functional groups. These groups can act as both hydrogen bond donors and acceptors, leading to the formation of robust and directional intermolecular connections.

Theoretical calculations on dimeric and larger clusters of this compound can elucidate the preferred hydrogen bonding motifs. The carboxylic acid group typically forms a strong, cyclic R²₂(8) homodimer via O-H···O interactions. nih.govresearchgate.net The hydroxyl and thiol groups can also participate in intermolecular hydrogen bonding, either with adjacent molecules or by forming more complex hydrogen-bonded networks.

The strength of these hydrogen bonds can be estimated through computational analysis of their geometric parameters and interaction energies.

Table 1: Calculated Hydrogen Bond Geometries and Energies for a Dimer of this compound

| Interaction | Donor-Acceptor Distance (Å) | H-Acceptor Distance (Å) | Donor-H-Acceptor Angle (°) | Interaction Energy (kcal/mol) |

| O-H···O (Carboxyl) | 2.65 | 1.63 | 175 | -8.5 |

| O-H···O (Hydroxyl) | 2.78 | 1.80 | 168 | -5.2 |

| S-H···O (Thiol) | 3.40 | 2.50 | 155 | -2.1 |

Note: The data in this table are representative values derived from typical DFT calculations on similar aromatic carboxylic acids and are intended for illustrative purposes.

π-Stacking and Other Interactions

Furthermore, weaker C-H···O and C-H···S hydrogen bonds, as well as general van der Waals dispersion forces, play a collective role in the cohesion of the molecular crystal. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

QTAIM analysis provides a rigorous framework for identifying and characterizing chemical bonds, including non-covalent interactions, based on the topology of the electron density. amercrystalassn.orgrsc.orgwiley-vch.denih.gov For this compound, QTAIM can be used to locate bond critical points (BCPs) between interacting atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), offer quantitative measures of the interaction strength and nature.

Table 2: QTAIM Parameters for Intermolecular Interactions in this compound

| Interaction | Electron Density, ρ(r) (a.u.) | Laplacian of Electron Density, ∇²ρ(r) (a.u.) | Nature of Interaction |

| O-H···O (Carboxyl) | 0.025 | +0.085 | Strong, closed-shell |

| O-H···O (Hydroxyl) | 0.018 | +0.062 | Moderate, closed-shell |

| S-H···O (Thiol) | 0.009 | +0.028 | Weak, closed-shell |

| C···C (π-stacking) | 0.005 | +0.015 | Very weak, van der Waals |

Note: This table presents hypothetical QTAIM data consistent with established principles for the specified types of interactions.

A positive value of the Laplacian of the electron density at the bond critical point is characteristic of closed-shell interactions, which include hydrogen bonds and van der Waals interactions. The magnitude of the electron density at the BCP correlates with the strength of the interaction. These computational tools collectively provide a detailed and quantitative understanding of the non-covalent forces that dictate the molecular recognition and self-assembly processes of this compound.

Applications in Analytical Chemistry

Development of Derivatization Reagents for Chromatographic Analysis

Currently, there is no specific information available in the scientific literature regarding the use of 2-Hydroxy-5-mercaptobenzoic acid as a derivatization reagent for chromatographic analysis.

Utilization in Spectroscopic Sensing and Detection Methodologies

While direct applications of this compound in spectroscopic sensing are not documented, the functionalities within the molecule suggest potential for such uses.

There is no available research on the use of this compound for the development of SERS tags. However, the thiol group present in the molecule would allow for strong binding to gold or silver nanoparticle surfaces, a critical feature for SERS applications. The aromatic ring could provide a characteristic Raman signal.

No studies have been found that utilize this compound for MALDI matrix enhancements. In contrast, structurally similar compounds like 2,5-dihydroxybenzoic acid (DHB) are widely used as MALDI matrices for the analysis of a variety of molecules, including peptides, proteins, and carbohydrates. nih.govbruker.com Another related compound, 2-hydroxy-5-methoxybenzoic acid, has been described as a matrix additive that enhances the electrical conductivity of the matrix crystal in MALDI-MS. sigmaaldrich.com Furthermore, novel matrices such as 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (B1305576) have been shown to outperform common matrices like 2,5-dihydroxybenzoic acid in the detection of metabolites in tissue imaging. nih.gov

Separation Science Applications

There is a lack of information regarding the application of this compound in separation science. The presence of both an acidic group (carboxylic acid) and a potentially interactive hydroxyl group could make it a candidate for use as a selector or modifier in certain chromatographic or electrophoretic separation techniques. For instance, in capillary liquid chromatography, dual chiral selectors like L-2-allylglycine hydrochloride and β-cyclodextrin have been used for the enantioseparation of acidic compounds. dicp.ac.cn

Development of Probes for Specific Analyte Recognition

No dedicated research on the development of probes based on this compound for specific analyte recognition has been identified. The combination of functional groups suggests that it could be modified to create probes for various analytes, where the thiol group could act as an anchor to a surface and the other groups could be involved in recognition.

Molecular Interaction Mechanisms in Biological Systems Mechanistic Focus

Investigation of Molecular Binding to Biomacromolecules

The ability of this structural scaffold to bind to proteins and enzymes is a cornerstone of its biological activity. This binding is governed by a variety of non-covalent interactions, leading to the modulation of protein function.

Derivatives of the 2-hydroxybenzoic acid scaffold have been identified as potent inhibitors of various enzymes, including cyclooxygenase-2 (COX-2), a key enzyme in inflammation. mdpi.comresearchgate.net The larger active site of COX-2, compared to its isoform COX-1, features a side pocket that can accommodate bulky ligands. nih.gov This structural difference is exploited by certain inhibitors. For example, docking studies of 5-acetamido-2-hydroxy benzoic acid derivatives with the COX-2 receptor have demonstrated significant binding affinity. mdpi.com

The binding mechanism often involves a combination of interactions. The carboxylate group of the ligand can form critical polar interactions or salt bridges with residues at the active site entrance, such as Arginine-120 (Arg-120). nih.gov Meanwhile, the core phenyl ring and its substituents can establish hydrophobic and van der Waals interactions within the enzyme's hydrophobic channel. nih.gov The specific nature of these interactions dictates the inhibitor's potency and selectivity. For instance, in-silico studies show that derivatives can achieve better binding affinity with the COX-2 receptor compared to parent compounds like acetaminophen. mdpi.com

Detailed molecular studies have provided insights into the specific interactions between 2-hydroxybenzoic acid derivatives and their protein targets. In the case of SIRT5, a sirtuin deacetylase, the 2-hydroxybenzoic acid moiety serves as a crucial "warhead" for inhibitor design. nih.gov The carboxylic acid and the adjacent hydroxyl group are essential for maintaining inhibitory activity. nih.gov

Molecular docking and protein-ligand interaction fingerprinting have revealed the precise nature of this binding. Key interactions for SIRT5 inhibitors based on this scaffold include:

A salt bridge with the residue Arg105, which is critical for activity. nih.gov

Hydrogen bonds with residues such as Tyr102, Val221, and Gly224, which enhance binding. nih.gov

Pi-pi stacking interactions with aromatic residues like Tyr255. nih.gov

Studies on other derivatives, such as the enantiomers of 2-(2-hydroxypropanamido) benzoic acid, have shown stereoselective binding to plasma proteins like human serum albumin (HSA). nih.gov Molecular docking simulations indicated that the (R)-enantiomer had a higher combining capacity with HSA than the (S)-enantiomer, highlighting the importance of three-dimensional structure in molecular recognition. nih.gov

Table 1: Examples of Molecular Interactions with Biomacromolecules

| Derivative Class | Target Protein | Key Interacting Residues | Primary Interaction Types | Reference |

|---|---|---|---|---|

| 2-Hydroxybenzoic acid derivatives | SIRT5 | Arg105, Tyr102, Val221, Tyr255 | Salt Bridge, Hydrogen Bonding, Pi-Pi Stacking | nih.gov |

| 5-Acetamido-2-hydroxy benzoic acid derivatives | COX-2 | Arg-120, Tyr-385, Ser-530 | Hydrogen Bonding, Hydrophobic Interactions | mdpi.comnih.gov |

| (R)-/(S)-2-(2-Hydroxypropanamido) benzoic acid | Human Serum Albumin (HSA) | Not specified | Stereoselective Binding | nih.gov |

Participation in Redox Processes within Biochemical Contexts

The thiol (-SH) and phenol (B47542) (-OH) groups endow 2-Hydroxy-5-mercaptobenzoic acid with significant redox activity. Thiol groups are known to be major biological targets for reactive species and can undergo oxidation to form disulfide bonds, which can lead to protein crosslinking and aggregation. nih.gov This reactivity allows the molecule to participate in and modulate cellular redox cycles. nih.gov

Metal complexes derived from related structures, such as those involving molybdenum, have been shown to act as effective catalysts in the oxidation of organic substrates. researchgate.net This catalytic capability underscores the inherent ability of the ligand structure to facilitate electron transfer processes, a fundamental aspect of redox chemistry.

Chemodynamic Therapy Mechanisms and Reactive Oxygen Species (ROS) Generation by Metal Complexes

Chemodynamic therapy (CDT) is an emerging cancer treatment strategy that utilizes metal-based agents to catalyze the conversion of endogenous hydrogen peroxide (H₂O₂) into highly toxic reactive oxygen species (ROS), such as the hydroxyl radical (•OH), within the tumor microenvironment. rsc.org The thiol group of this compound and its derivatives is particularly adept at binding to metals.

For example, gold nanoparticles functionalized with a related compound, 5-amino-2-mercaptobenzimidazole, demonstrate potent antimicrobial activity by enhancing the generation of ROS. nih.gov This process disrupts intracellular oxidative stress pathways. nih.gov The mechanism involves the metal nanoparticle surface catalyzing Fenton-like reactions. This principle is central to CDT, where metal complexes of ligands like this compound could be designed to generate cytotoxic ROS specifically at a target site, leading to cell death. rsc.org Mitochondria are a primary source of cellular ROS, and introducing agents that amplify ROS production can overwhelm the cell's antioxidant defenses. nih.gov

Bioconjugation Strategies and Nanoparticle Functionalization for Mechanistic Probes

The distinct functional groups of this compound make it a versatile platform for bioconjugation and the functionalization of nanomaterials. These strategies are used to create probes for studying biological mechanisms.

Two primary strategies include:

Amide Bond Formation: The carboxylic acid group can be activated (e.g., using EDAC and NHS as coupling agents) to form a stable amide bond with primary amine groups on biomacromolecules like chitosan. nih.gov

Thiol-Metal Binding: The mercapto (-SH) group has a high affinity for noble metals, enabling the straightforward functionalization of gold nanoparticles (AuNPs). nih.gov This self-assembly process is a robust method for attaching the molecule to a nanoparticle surface.

These functionalized materials can then serve as mechanistic probes. For instance, nanoparticles coated with these molecules can be used to study cellular uptake, track ROS generation, or investigate membrane permeability. nih.gov

Table 2: Bioconjugation and Functionalization Strategies

| Functional Group Used | Conjugation Partner/Material | Covalent Linkage/Bond Type | Resulting System | Reference |

|---|---|---|---|---|

| Carboxylic Acid (-COOH) | Chitosan (via primary amines) | Amide Bond | Functionalized Biopolymer | nih.gov |

| Thiol/Mercapto (-SH) | Gold Nanoparticles (AuNPs) | Thiol-Gold Bond (Thiolate) | Functionalized Nanoparticle | nih.gov |

Molecular-Level Insights into Cellular Responses (e.g., GSH depletion)

The introduction of this compound or its derivatives into a cellular environment can trigger distinct molecular responses, primarily linked to oxidative stress. The generation of ROS by its metal complexes, as discussed in the context of CDT, is a major driver of these responses. nih.gov

Elevated ROS levels disrupt the cell's delicate redox homeostasis. nih.gov A primary consequence is the depletion of endogenous antioxidants, most notably glutathione (B108866) (GSH). nih.gov GSH is a critical tripeptide that neutralizes ROS, and in the process, its reduced form is converted to oxidized glutathione (GSSG). nih.gov A significant increase in ROS production can overwhelm the glutathione reductase system, which is responsible for recycling GSSG back to GSH, leading to a net depletion of the cellular GSH pool. This depletion compromises the cell's antioxidant defenses, making it more susceptible to oxidative damage to DNA, lipids, and proteins, ultimately leading to cell death. nih.govnih.gov Mechanistic studies on related functionalized nanoparticles confirm that increased ROS generation is a key factor in their biological activity. nih.gov

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways for Derivatization

The future of 2-Hydroxy-5-mercaptobenzoic acid research is intrinsically linked to the development of innovative and efficient synthetic methodologies for its derivatization. While classical methods for modifying carboxylic acids, phenols, and thiols are applicable, future research will likely focus on more sophisticated and selective strategies.

One promising avenue is the use of orthogonal protecting group strategies to selectively functionalize one of the three reactive sites while leaving the others untouched. This would enable the synthesis of a diverse library of derivatives with precisely controlled structures. Furthermore, the development of one-pot synthesis and functionalization strategies could streamline the production of complex derivatives, making these compounds more accessible for various applications. nih.gov The exploration of biocatalysis, employing enzymes to carry out specific transformations, could also offer an environmentally friendly and highly selective route to novel derivatives.

Future synthetic efforts could target the following classes of derivatives:

Esters and Amides: Modification of the carboxylic acid group to form esters and amides can modulate the compound's solubility, lipophilicity, and biological activity.

Ethers and Thioethers: Derivatization of the hydroxyl and thiol groups can lead to new compounds with altered electronic properties and coordination capabilities.

Heterocyclic Derivatives: The reactive functional groups of this compound can serve as starting points for the construction of novel heterocyclic systems, which are prevalent in medicinal chemistry.

Design of Advanced Coordination Polymers and Functional Materials

The ability of this compound to act as a multidentate ligand makes it an excellent candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.netnih.gov The combination of carboxylate, phenolate, and thiolate donor sites allows for the formation of complex and robust structures with a variety of metal ions.

Key research goals in this domain include:

Systematic investigation of the coordination chemistry of this compound with a wide range of metal ions.

Synthesis of 2D and 3D coordination polymers with controlled porosity and dimensionality. nih.gov

Exploration of the catalytic, sensing, and photoluminescent properties of these novel materials.

Integration into Advanced Analytical Platforms

The thiol group of this compound provides a strong anchoring point for immobilization onto metal surfaces, such as gold and silver nanoparticles. This property, combined with the other functional groups, makes it a highly attractive component for the development of advanced analytical platforms.

Surface-Enhanced Raman Spectroscopy (SERS) is a particularly promising area where this compound and its derivatives could be employed. nih.govmdpi.com By functionalizing nanoparticles with these molecules, highly sensitive and selective SERS-based sensors for the detection of a variety of analytes, including heavy metal ions and biomolecules, could be developed. The ability to tune the surface chemistry of the nanoparticles by modifying the structure of the ligand would allow for the creation of tailored sensing platforms. researchgate.net

Future research should aim to:

Develop robust and reproducible methods for the self-assembly of this compound derivatives on metal surfaces.

Design and synthesize novel derivatives with specific recognition capabilities for target analytes.

Integrate these functionalized nanomaterials into microfluidic devices and other analytical platforms for point-of-care diagnostics and environmental monitoring. chemimpex.com

Deeper Elucidation of Biological Interaction Mechanisms at the Sub-Cellular Level

Salicylic (B10762653) acid and its derivatives are known to have a wide range of biological activities, and this compound is expected to share some of these properties, while also exhibiting unique effects due to the presence of the thiol group. frontiersin.orgmdpi.com While the parent compound, thiosalicylic acid, has been shown to uncouple oxidative phosphorylation in mitochondria, the specific sub-cellular targets and mechanisms of action of this compound remain largely unexplored. nih.gov

Future research should focus on identifying the specific proteins and signaling pathways that are modulated by this compound. Techniques such as affinity chromatography, proteomics, and genetic screening could be used to identify its molecular targets. researchgate.net Understanding how the compound is metabolized and how its structure relates to its biological activity will be crucial for the development of potential therapeutic agents. The investigation of its effects on cellular processes such as apoptosis, inflammation, and oxidative stress could reveal new therapeutic opportunities.

Computational Design and Predictive Modeling of New Derivatives